2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
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Description
2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a useful research compound. Its molecular formula is C11H14N4O4S and its molecular weight is 298.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .
Mode of Action
Based on its structural similarity to other purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound could potentially affect pathways related to purine metabolism. Purines play a crucial role in energy transfer (ATP, GTP), signal transduction (cAMP, cGMP), and synthesis of nucleic acids .
Pharmacokinetics
The presence of polar groups (carboxyl and thio groups) and nonpolar groups (ethyl and methyl groups) in its structure suggest it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion .
Result of Action
If it does interact with purine receptors or enzymes, it could potentially affect cellular energy levels, signal transduction, and nucleic acid synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Properties
IUPAC Name |
2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-4-15-7-8(12-10(15)20-5-6(16)17)13(2)11(19)14(3)9(7)18/h4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRIEOMBICHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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